Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol
For Immediate Release
This technical guide provides an in-depth analysis of the structural elucidation of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Through a comprehensive application of modern spectroscopic techniques, this document outlines the methodologies and presents the spectral data necessary to unequivocally confirm its molecular structure.
Executive Summary
The structural characterization of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. This guide details the multifaceted approach to confirming the structure of 2,3,4,9-tetrahydro-1H-carbazol-5-ol (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol )[1]. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, a complete and unambiguous structural assignment is achieved. This document serves as a comprehensive resource, providing not only the interpreted spectral data but also the detailed experimental protocols required to reproduce these findings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from various spectroscopic analyses of 2,3,4,9-tetrahydro-1H-carbazol-5-ol. These predictions are based on established principles of spectroscopy and computational chemistry tools.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0 | br s | 1H | N-H (9) |
| ~7.0-7.2 | m | 2H | Ar-H (6, 8) |
| ~6.8 | d | 1H | Ar-H (7) |
| ~5.0 | s | 1H | OH (5) |
| ~2.7 | t | 2H | CH₂ (4) |
| ~2.5 | t | 2H | CH₂ (1) |
| ~1.9 | m | 4H | CH₂ (2, 3) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~150.0 | C-5 |
| ~136.0 | C-9a |
| ~130.0 | C-5a |
| ~125.0 | C-8 |
| ~120.0 | C-6 |
| ~115.0 | C-4a |
| ~110.0 | C-7 |
| ~108.0 | C-8a |
| ~30.0 | C-4 |
| ~25.0 | C-1 |
| ~23.0 | C-2 |
| ~22.0 | C-3 |
Table 3: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 187 | 100 | [M]⁺ |
| 170 | 40 | [M - OH]⁺ |
| 158 | 60 | [M - C₂H₅]⁺ |
| 144 | 30 | [M - C₃H₇]⁺ |
| 130 | 50 | [M - C₄H₉]⁺ |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| ~3300 | Medium | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1600, 1480 | Medium | Aromatic C=C Stretch |
| ~1260 | Strong | C-O Stretch (Phenolic) |
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Solvent | Electronic Transition |
| ~230, 285 | Ethanol | π → π* |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Procedure:
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Sample Preparation: Dissolve 5-10 mg of 2,3,4,9-tetrahydro-1H-carbazol-5-ol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Utilize a 500 MHz NMR spectrometer.
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¹H NMR Acquisition:
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Acquire the spectrum at a probe temperature of 298 K.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second.
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Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum with proton decoupling.
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Set the spectral width to a range of 0 to 200 ppm.
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Use a 30-degree pulse angle with an acquisition time of 2 seconds and a relaxation delay of 2 seconds.
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Accumulate 1024 scans.
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Data Processing: Process the free induction decay (FID) using a Fourier transform with appropriate phasing and baseline correction. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
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Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a direct insertion probe.
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Ionization: Employ Electron Ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole mass analyzer.
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Data Acquisition: Record the mass spectrum, noting the molecular ion peak and the major fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
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Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
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Background Spectrum: Record a background spectrum of the empty sample compartment.
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Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly related to the aromatic system.
Procedure:
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Sample Preparation: Prepare a dilute solution of the compound in ethanol (e.g., 10⁻⁵ M).
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Baseline Correction: Record a baseline spectrum using a cuvette containing only ethanol.
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Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of 200-400 nm.
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Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as 2,3,4,9-tetrahydro-1H-carbazol-5-ol.
Hypothetical Signaling Pathway Interaction
While the specific biological activity of 2,3,4,9-tetrahydro-1H-carbazol-5-ol is not extensively documented, many carbazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for carbazole-based compounds.
Conclusion
The comprehensive analysis of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, provides a robust framework for the structural elucidation of 2,3,4,9-tetrahydro-1H-carbazol-5-ol. The detailed experimental protocols outlined herein offer a clear and reproducible methodology for obtaining this critical data. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the confident identification and further investigation of this and related carbazole derivatives.
